

Spectroscopic Profile of 4-Isobutylbenzenesulfonyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 4-Isobutylbenzenesulfonyl chloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Isobutylbenzenesulfonyl chloride**. Due to the limited availability of experimentally derived spectra in public databases and literature, this document presents predicted spectroscopic data based on established principles and spectral data of analogous compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Isobutylbenzenesulfonyl chloride**. These predictions are generated using widely accepted computational models and by comparison with structurally related molecules.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.92	Doublet	2H	Ar-H (ortho to SO ₂ Cl)
7.38	Doublet	2H	Ar-H (ortho to isobutyl)
2.60	Doublet	2H	-CH ₂ -
1.95	Multiplet	1H	-CH-
0.95	Doublet	6H	-CH(CH ₃) ₂

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
150.1	Ar-C-SO ₂ Cl
142.5	Ar-C-isobutyl
129.8	Ar-CH
127.2	Ar-CH
45.3	-CH ₂ -
30.2	-CH-
22.3	-CH(CH ₃) ₂

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
1375-1365	Strong	Asymmetric SO ₂ stretch
1180-1170	Strong	Symmetric SO ₂ stretch
3000-2850	Medium-Strong	C-H stretch (aliphatic)
1600-1450	Medium	C=C stretch (aromatic)
700-600	Strong	S-Cl stretch

Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
232/234	Moderate	[M] ⁺ (Molecular ion peak with ³⁵ Cl/ ³⁷ Cl isotopes)
175	High	[M - SO ₂ Cl] ⁺
133	High	[M - C ₄ H ₉] ⁺
57	Very High	[C ₄ H ₉] ⁺ (isobutyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **4-Isobutylbenzenesulfonyl chloride**.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of **4-Isobutylbenzenesulfonyl chloride** in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Utilize a 500 MHz NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).
 - Use tetramethylsilane (TMS) as an internal standard (0 ppm).

- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - Use the solvent peak (CDCl_3 at 77.16 ppm) as a reference.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of **4-Isobutylbenzenesulfonyl chloride**.

Methodology:

- Sample Preparation: Prepare the sample as a thin film on a potassium bromide (KBr) plate or as a KBr pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record the spectrum over the mid-infrared range ($4000\text{-}400\text{ cm}^{-1}$).
 - Acquire a background spectrum of the empty sample holder or pure KBr.
 - Ratio the sample spectrum against the background to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of **4-Isobutylbenzenesulfonyl chloride**.

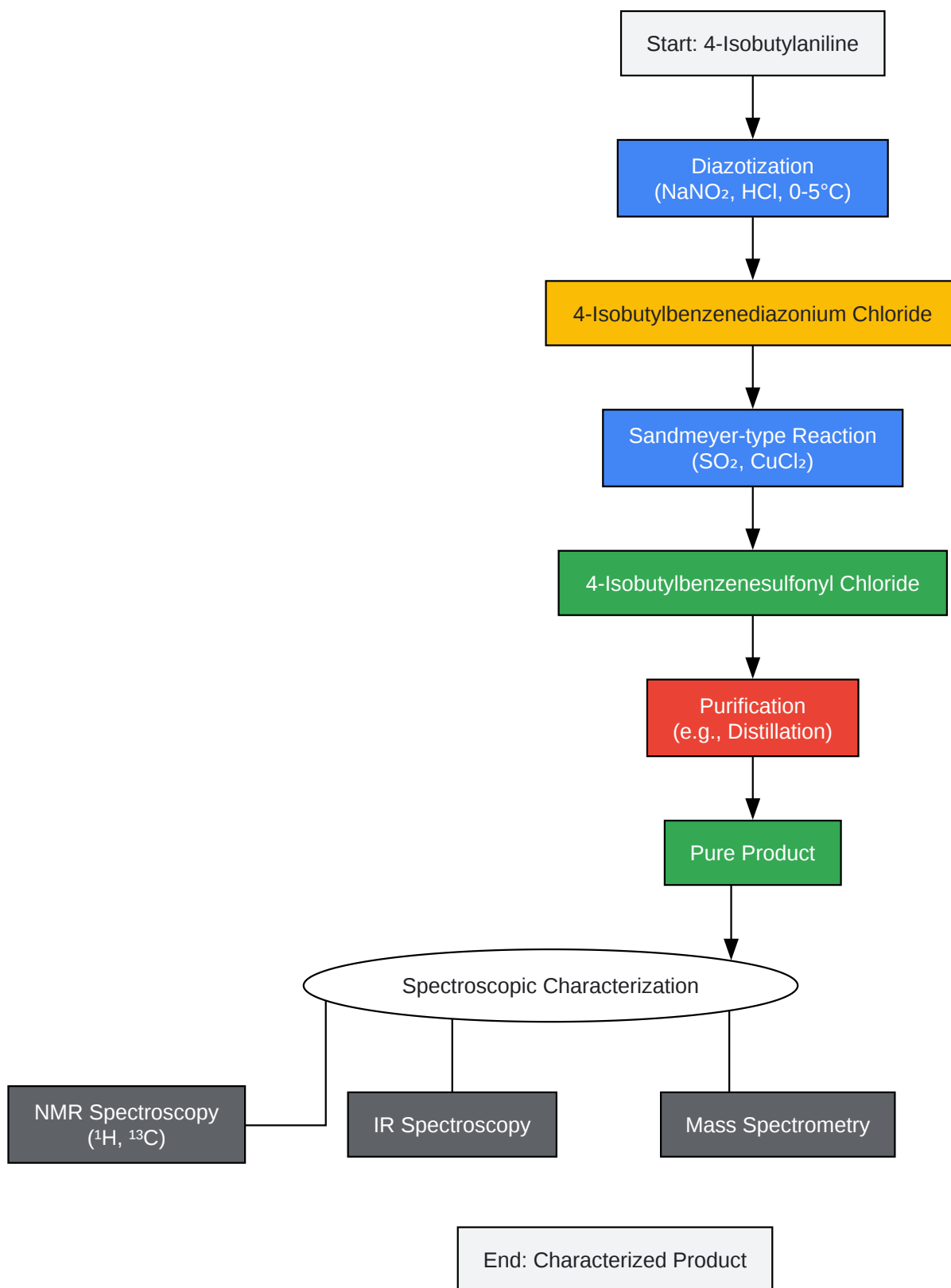
Methodology:

- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

- Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 40-300).
- Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern for the presence of chlorine.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of **4-Isobutylbenzenesulfonyl chloride**.



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Caption: Synthetic and characterization workflow for **4-Isobutylbenzenesulfonyl chloride**.

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